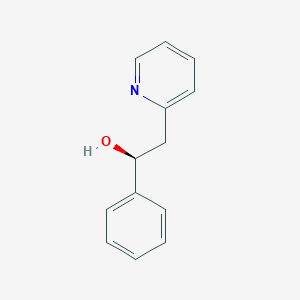
(1S)-1-苯基-2-(吡啶-2-基)乙醇
描述
(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is an organic compound that is commonly referred to as pyridine-2-ethanol. It is a colorless liquid with a faint odor and a slightly sweet taste. Pyridine-2-ethanol is a type of pyridine derivative that has been studied extensively due to its potential applications in various fields. This compound has been found to be a useful reagent in organic synthesis, and it has also been explored for its potential as a therapeutic agent.
科学研究应用
药物化学与药物发现
嘧啶部分是该化合物核心结构的一部分,在设计药物发现的优先结构方面得到了广泛应用 。研究人员合成了新型的2-(吡啶-2-基)嘧啶衍生物并评估了其生物活性。值得注意的是,其中一些化合物表现出比现有的药物如吡非尼酮和Bipy55′DC更好的抗纤维化活性。例如,化合物6-(5-(对甲苯甲酰胺基)嘧啶-2-基)烟酸乙酯(12m)和6-(5-((3,4-二氟苯基)甲酰胺基)嘧啶-2-基)烟酸乙酯(12q)表现出有希望的抗纤维化作用,IC50值分别为45.69 μM和45.81 μM。 这些发现表明这些衍生物可能是新型抗纤维化药物的潜在候选者 .
抗菌特性
嘧啶衍生物,包括含有吡啶部分的衍生物,已被研究其抗菌活性 。虽然针对该化合物的具体研究有限,但其结构特征使其成为在该领域进一步探索的有趣候选者。
抗病毒应用
同样,基于嘧啶的化合物已显示出抗病毒潜力 。虽然关于(1S)-1-苯基-2-(吡啶-2-基)乙醇的抗病毒活性的直接证据很少,但其嘧啶骨架值得在抗病毒药物开发中进行研究。
抗肿瘤研究
嘧啶衍生物已被研究为潜在的抗肿瘤剂 。虽然还需要更多研究,但该化合物中嘧啶核的存在表明它可以被探索用于其对肿瘤细胞的影响。
抗纤维化特性
如前所述,(1S)-1-苯基-2-(吡啶-2-基)乙醇及其衍生物已显示出抗纤维化活性 。这些化合物抑制胶原蛋白表达和羟脯氨酸含量,使其成为治疗纤维化疾病的有希望的候选者。
作用机制
The mechanism of action of pyridine-2-ethanol is not yet fully understood. However, it is believed that the compound exerts its effects by binding to and inhibiting certain enzymes involved in cellular processes. Pyridine-2-ethanol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to decreased inflammation and pain relief. Pyridine-2-ethanol has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to decreased inflammation and improved respiratory function.
Biochemical and Physiological Effects
Pyridine-2-ethanol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Pyridine-2-ethanol has also been found to possess analgesic and anti-pyretic effects, and it has been explored as a potential treatment for various diseases and conditions. In addition, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer.
实验室实验的优点和局限性
Pyridine-2-ethanol is a useful reagent in organic synthesis, and it has been found to possess a variety of biochemical and physiological effects. One of the main advantages of using pyridine-2-ethanol in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, pyridine-2-ethanol is relatively stable and can be stored for long periods of time without significant degradation. However, pyridine-2-ethanol can be toxic if ingested, and it can also be irritating to the skin and eyes. Therefore, it is important to use proper safety precautions when handling and storing pyridine-2-ethanol.
未来方向
There are a number of potential future directions for research involving pyridine-2-ethanol. One potential direction is to explore the compound’s potential therapeutic applications. Pyridine-2-ethanol has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been explored as a potential treatment for various diseases and conditions. Additionally, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer. Another potential direction is to explore the compound’s potential applications in organic synthesis. Pyridine-2-ethanol is a useful reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Finally, further research could be done to better understand the mechanism of action of pyridine-2-ethanol.
合成方法
Pyridine-2-ethanol can be synthesized through several different methods. The most common method is the reaction between pyridine and ethylene oxide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a pyridine-2-ethanol intermediate, which can then be further reacted with other reagents to form the desired product. Other methods of synthesizing pyridine-2-ethanol include the reaction of pyridine with ethyl bromide, the reaction of pyridine with ethyl chloride, and the reaction of pyridine with ethyl iodide.
安全和危害
属性
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVKVVBMSCQGAS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135384-53-1 | |
| Record name | (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)
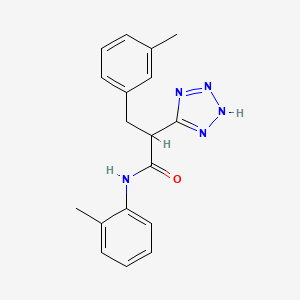
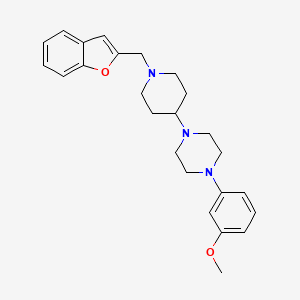
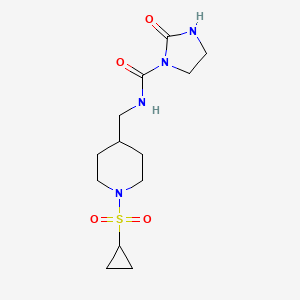
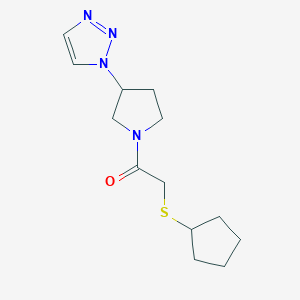
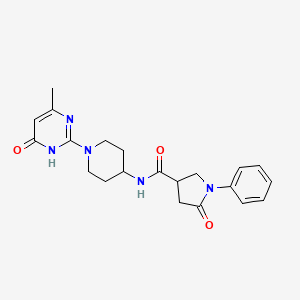
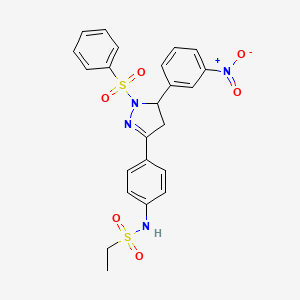
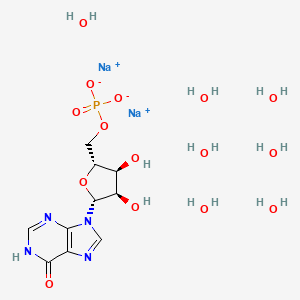
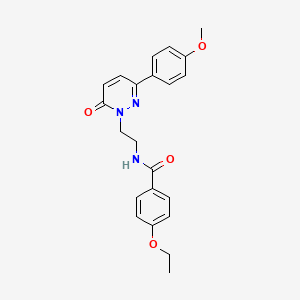
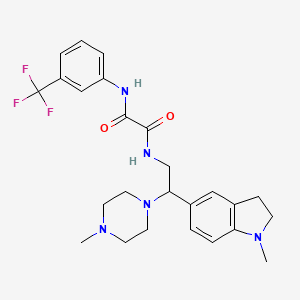
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2456355.png)
![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)